2-Iodo-4,6-dimethylaniline
Overview
Description
2-Iodo-4,6-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted with iodine and methyl groups
Mechanism of Action
Target of Action
It is known to be used in the synthesis of benzothiazoles , suggesting that its targets could be enzymes or receptors that interact with benzothiazoles.
Mode of Action
2-Iodo-4,6-dimethylaniline interacts with its targets through a copper-catalyzed one-pot three-component reaction . This reaction involves the use of sodium hydrosulfide as a sulfur surrogate
Biochemical Pathways
Given its role in the synthesis of benzothiazoles , it may influence pathways where benzothiazoles are involved.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its role in the synthesis of benzothiazoles , its effects might be related to the biological activities of benzothiazoles.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is light-sensitive and should be stored away from light and oxidizing agents . Its stability and efficacy could be affected by these environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the iodine atom and the amino group
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Iodo-4,6-dimethylaniline in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethylaniline typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in a solvent such as diethyl ether, and the product is isolated through extraction and purification processes .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar iodination processes, but with optimized conditions for higher yield and purity. The use of molecular iodine in combination with other reagents, such as silver sulfate or iodic acid, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydrosulfide in copper-catalyzed reactions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of benzothiazoles through copper-catalyzed reactions.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2-Iodo-4,6-dimethylaniline is employed in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, such as benzothiazoles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethylaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Iodoaniline: Lacks the methyl groups, affecting its reactivity and applications.
4-Iodo-2,6-dimethylaniline: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
Uniqueness: 2-Iodo-4,6-dimethylaniline is unique due to the presence of both iodine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new compounds and materials.
Properties
IUPAC Name |
2-iodo-4,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPOIEACUVQCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554816 | |
Record name | 2-Iodo-4,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-54-9 | |
Record name | 2-Iodo-4,6-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4102-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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